molecular formula C22H28N6O3 B10984924 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B10984924
M. Wt: 424.5 g/mol
InChI Key: ZINSDGUUBXCRJE-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide (CAS: 1144466-36-3) is a piperidine carboxamide derivative featuring a 1,2,4-triazolo[4,3-b]pyridazine core and a 3,4-dimethoxyphenethyl substituent. Its molecular formula is C₂₁H₂₆N₆O₃, with a molar mass of 410.47 g/mol . The 3,4-dimethoxyphenyl moiety may enhance solubility and modulate electronic properties, influencing its pharmacokinetic profile.

Properties

Molecular Formula

C22H28N6O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C22H28N6O3/c1-15-24-25-20-8-9-21(26-28(15)20)27-12-4-5-17(14-27)22(29)23-11-10-16-6-7-18(30-2)19(13-16)31-3/h6-9,13,17H,4-5,10-12,14H2,1-3H3,(H,23,29)

InChI Key

ZINSDGUUBXCRJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the triazolopyridazine moiety, and the attachment of the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations: Methoxy vs. Fluorophenyl Groups

A closely related analogue, N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide (CAS: 1144462-02-1), shares the same triazolopyridazine-piperidine backbone but substitutes the 3,4-dimethoxyphenyl group with a 4-fluorophenyl moiety. Key differences include:

  • Lipophilicity : The fluorophenyl analogue (molecular formula C₂₀H₂₃FN₆O , molar mass 406.44 g/mol) is slightly less polar than the dimethoxyphenyl variant, which may influence membrane permeability and metabolic stability .
Core Heterocycle Differences: Triazolopyridazine vs. Pyrazolopyridine

Another structurally distinct compound, N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3), replaces the triazolopyridazine core with a pyrazolo[3,4-b]pyridine system. Key contrasts include:

  • Heterocyclic Architecture : The triazolopyridazine core contains three nitrogen atoms across fused rings, enabling diverse hydrogen-bonding interactions, whereas the pyrazolopyridine system (molecular formula C₂₁H₂₂N₆O , molar mass 374.4 g/mol) offers fewer nitrogen atoms but greater steric bulk due to methyl and ethyl substituents .
  • Aromatic Stacking Potential: The planar triazolopyridazine system may facilitate π-π stacking with aromatic residues in biological targets, while the pyrazolopyridine’s substituents could hinder such interactions .

Physicochemical and Inferred Pharmacological Properties

The table below summarizes structural and molecular differences:

Compound CAS Molecular Formula Molar Mass (g/mol) Key Features
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide 1144466-36-3 C₂₁H₂₆N₆O₃ 410.47 3,4-Dimethoxyphenethyl; triazolopyridazine core
N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide 1144462-02-1 C₂₀H₂₃FN₆O 406.44 4-Fluorophenyl; triazolopyridazine core
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1005612-70-3 C₂₁H₂₂N₆O 374.40 Pyrazolo[3,4-b]pyridine core; ethyl/methyl substituents

Inferred Properties :

  • Solubility : The dimethoxyphenyl group likely enhances aqueous solubility compared to the fluorophenyl variant due to increased polarity.
  • Target Selectivity : The triazolopyridazine core’s nitrogen-rich structure may favor interactions with ATP-binding pockets or metalloenzymes, whereas pyrazolopyridine derivatives could target allosteric sites .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound exhibits a complex structure that incorporates several pharmacologically active moieties:

  • Chemical Formula : C21H24N4O2
  • Molecular Weight : 364.44 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Triazole Moiety : Known for its role in antifungal and anticancer activities. Triazoles can inhibit enzyme activity involved in cell proliferation and survival pathways.
  • Pyridazine Ring : Exhibits potential as a kinase inhibitor, impacting cancer cell signaling pathways.

Anticancer Activity

Research indicates that derivatives of the triazole and pyridazine structures can exhibit significant anticancer properties. For instance:

  • A study demonstrated that triazole derivatives showed potent cytotoxicity against various cancer cell lines (IC50 values ranging from 0.90 μM to 2.25 μM), outperforming standard treatments like sorafenib in certain cases .

Neuroprotective Effects

The compound may also possess neuroprotective properties due to the presence of the piperidine structure, which has been linked to the modulation of neurotransmitter systems.

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), suggesting potential applications in treating inflammatory conditions .

Study 1: Antitumor Activity Evaluation

A series of triazole derivatives were evaluated for their antitumor activity against human cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than that of traditional chemotherapeutics, indicating a promising therapeutic profile.

CompoundCell LineIC50 (μM)Reference
Triazole Derivative AHT-290.90
Triazole Derivative BH4600.85
SorafenibHT-292.25

Study 2: Neuroprotective Evaluation

In another investigation focused on neuroprotection, derivatives were tested for their ability to prevent neuronal cell death induced by oxidative stress. Preliminary results indicated that compounds similar to this compound exhibited significant protective effects on neuronal cells.

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